molecular formula C16H30N2 B247696 1-(1-Cyclopentylpiperidin-4-yl)azepane

1-(1-Cyclopentylpiperidin-4-yl)azepane

Cat. No. B247696
M. Wt: 250.42 g/mol
InChI Key: KBHYEUHOLQPIHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Cyclopentylpiperidin-4-yl)azepane, also known as CP-47,497, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in the 1990s by Pfizer, Inc. as part of their research into the endocannabinoid system. CP-47,497 is structurally similar to THC, the main psychoactive component of cannabis, and has been used as a tool to study the effects of cannabinoids on the body.

Mechanism of Action

1-(1-Cyclopentylpiperidin-4-yl)azepane acts as a CB1 receptor agonist, which means that it binds to and activates CB1 receptors in the body. CB1 receptors are primarily found in the brain and are responsible for the psychoactive effects of cannabis. Activation of CB1 receptors by 1-(1-Cyclopentylpiperidin-4-yl)azepane leads to a variety of effects, including analgesia, sedation, and appetite stimulation.
Biochemical and Physiological Effects:
1-(1-Cyclopentylpiperidin-4-yl)azepane has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to reduce pain and inflammation, stimulate appetite, and induce sedation. 1-(1-Cyclopentylpiperidin-4-yl)azepane has also been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1-Cyclopentylpiperidin-4-yl)azepane in lab experiments is that it is a potent and selective CB1 receptor agonist, which allows researchers to study the effects of CB1 receptor activation in a controlled manner. However, one limitation of using 1-(1-Cyclopentylpiperidin-4-yl)azepane is that it is a synthetic compound that may not accurately reflect the effects of natural cannabinoids found in cannabis.

Future Directions

There are several future directions for research involving 1-(1-Cyclopentylpiperidin-4-yl)azepane. One area of interest is the potential use of 1-(1-Cyclopentylpiperidin-4-yl)azepane as a treatment for neurodegenerative diseases. Another area of interest is the development of new synthetic cannabinoids that are more selective and potent than 1-(1-Cyclopentylpiperidin-4-yl)azepane. Additionally, there is a need for further research into the long-term effects of synthetic cannabinoids on the body, as well as the potential risks associated with their use.

Synthesis Methods

The synthesis of 1-(1-Cyclopentylpiperidin-4-yl)azepane involves several steps, including the reaction of cyclopentylmagnesium bromide with piperidine-4-carboxaldehyde, followed by the reaction of the resulting cyclopentylpiperidine with 1-bromoazepane. The final product is obtained through a series of purification steps, including chromatography and recrystallization.

Scientific Research Applications

1-(1-Cyclopentylpiperidin-4-yl)azepane has been used extensively in scientific research to study the endocannabinoid system and the effects of cannabinoids on the body. It has been used as a tool to investigate the pharmacology of CB1 receptors, which are the primary receptors responsible for the psychoactive effects of cannabis. 1-(1-Cyclopentylpiperidin-4-yl)azepane has also been used to study the effects of cannabinoids on pain, inflammation, and neurodegenerative diseases.

properties

Product Name

1-(1-Cyclopentylpiperidin-4-yl)azepane

Molecular Formula

C16H30N2

Molecular Weight

250.42 g/mol

IUPAC Name

1-(1-cyclopentylpiperidin-4-yl)azepane

InChI

InChI=1S/C16H30N2/c1-2-6-12-17(11-5-1)16-9-13-18(14-10-16)15-7-3-4-8-15/h15-16H,1-14H2

InChI Key

KBHYEUHOLQPIHF-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C2CCN(CC2)C3CCCC3

Canonical SMILES

C1CCCN(CC1)C2CCN(CC2)C3CCCC3

Origin of Product

United States

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